EGFR Kinase Inhibition Profile of Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate Scaffold: Quantitative IC50 Comparison with Structurally Distinct Pyrazole Inhibitors
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate exhibits an EGFR kinase IC50 of 101.4 nM in an enzymatic kinase assay [1]. In contrast, the more elaborated pyrazole derivative TDI-10229, which incorporates a distinct N1-aryl substitution and C4-carboxamide functionality, demonstrates substantially weaker EGFR inhibition, requiring 500 μM to achieve only 70% inhibition [2]. This difference highlights that the relatively unadorned 3-amino-1-methyl-5-ester pyrazole core itself can confer measurable EGFR engagement, and that N1-modification alone (aryl vs. methyl) is not inherently advantageous for kinase potency.
| Evidence Dimension | EGFR kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 101.4 nM (ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate) |
| Comparator Or Baseline | TDI-10229: 70% inhibition at 500 μM (IC50 not determinable in comparable range) |
| Quantified Difference | Target compound demonstrates measurable nanomolar IC50; comparator requires >500 μM for incomplete inhibition (quantifiable IC50 not reported, implying >100-fold weaker activity) |
| Conditions | Enzymatic kinase assay, minimum three independent replicates |
Why This Matters
Demonstrates that the 3-amino-1-methyl-5-ester pyrazole core itself can engage EGFR at nanomolar concentrations, establishing a baseline for structure-activity relationship (SAR) exploration distinct from more decorated analogs.
- [1] EGFR Inhibitor Database. Enzymatic Activity for Molecule EGIN0000412. PMID 21353571. View Source
- [2] PMC9866367. Table 1: Biochemical IC50 Data for TDI-10229 and Analogs. 2023. View Source
